3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea
Description
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-sulfamoylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O4S/c18-11-1-5-14(6-2-11)22-10-13(9-16(22)23)21-17(24)20-12-3-7-15(8-4-12)27(19,25)26/h1-8,13H,9-10H2,(H2,19,25,26)(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAVVDISJXMLSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea typically involves multiple steps. One common method includes the reaction of 4-fluorobenzaldehyde with pyrrolidinone under specific conditions to form an intermediate. This intermediate is then reacted with 4-sulfamoylphenyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for temperature control, mixing, and purification is essential to achieve consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain proteins, while the sulfamoyl group may contribute to the compound’s solubility and reactivity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to urea derivatives and fluorophenyl-containing heterocycles from the evidence, focusing on structural variations and inferred properties.
Table 1: Structural and Functional Comparison
Key Comparison Points:
Urea Core Variations :
- The target compound’s urea bridge is analogous to those in Compounds 7, 19, and BP 3123. However, substituents on the urea nitrogen differ significantly:
- The 4-sulfamoylphenyl group in the target provides strong hydrogen-bonding capacity and solubility, unlike the lipophilic -CF₃ (Compound 7) or steric -CH₃ (Compound 19) groups .
- BP 3125’s piperidinyl and benzyl groups suggest a focus on membrane permeability, contrasting with the target’s polar sulfonamide .
Heterocyclic Moieties: Pyrrolidinone (Target) vs. Pyrazole (Compounds 7, 19):
- Pyrazole derivatives (e.g., Compound 7) may exhibit greater metabolic resistance due to trifluoromethyl groups but lower solubility .
Fluorophenyl Group Orientation: notes that fluorophenyl groups in isostructural compounds adopt perpendicular or planar conformations relative to the core structure, affecting π-π stacking and crystal packing . Similar behavior in the target compound could influence its solid-state stability and solubility.
Synthetic Feasibility :
- The target’s synthesis may face challenges in introducing the sulfamoyl group, which requires precise sulfonation conditions. By contrast, Compounds 7 and 19 were synthesized via straightforward hydrazine-based cyclization (pyrazole formation) .
Structural Insights from Crystallography and Conformational Analysis
- Planarity and Dihedral Angles: highlights chalcone derivatives with fluorophenyl groups exhibiting dihedral angles of 7.14°–56.26° between aromatic rings, influencing intermolecular interactions . The target’s fluorophenyl-pyrrolidinone moiety may adopt a similar range, affecting binding pocket compatibility.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea, and what reaction conditions optimize yield?
- Methodology : Synthesis typically involves coupling a pyrrolidinone intermediate with 4-sulfamoylphenyl isocyanate. Key steps include:
- Step 1 : Preparation of 1-(4-fluorophenyl)-5-oxopyrrolidin-3-amine via cyclization of γ-aminobutyric acid derivatives with fluorophenyl groups under acidic conditions .
- Step 2 : Reaction with 4-sulfamoylphenyl isocyanate in anhydrous THF at 0–5°C to form the urea linkage.
- Optimization : Use of catalytic DMAP improves regioselectivity, while inert atmosphere (N₂/Ar) minimizes side reactions. Purity is enhanced via recrystallization in ethanol/water (yield: ~65–75%) .
Q. How is the compound structurally characterized, and which spectroscopic techniques are most reliable?
- Methodology :
- NMR : ¹H/¹³C NMR confirms connectivity, with diagnostic signals:
- δ 7.6–7.8 ppm (aromatic protons of sulfamoylphenyl).
- δ 6.8–7.2 ppm (fluorophenyl protons).
- δ 3.2–3.5 ppm (pyrrolidinone CH₂ groups) .
- FT-IR : Urea C=O stretch at ~1640–1680 cm⁻¹; sulfonamide S=O at ~1150–1200 cm⁻¹ .
- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ peak matching theoretical molecular weight (C₁₇H₁₆FN₃O₄S: 393.39 g/mol) .
Q. What preliminary biological screening data exist for this compound?
- Findings : While direct data on the compound is limited, structurally similar urea derivatives exhibit:
- Antimicrobial Activity : MIC values of 8–10 µM against Gram-positive bacteria (e.g., S. aureus) .
- Enzyme Inhibition : IC₅₀ of 0.5–2 µM against carbonic anhydrase IX due to sulfamoyl group interactions .
Advanced Research Questions
Q. How do crystallographic studies inform the compound’s conformational stability and intermolecular interactions?
- Dihedral Angles : ~45° between fluorophenyl and sulfamoylphenyl planes, suggesting limited conjugation.
- Hydrogen Bonding : Urea NH groups form H-bonds with sulfonamide O atoms (distance: 2.8–3.0 Å), stabilizing the lattice .
Q. What structure-activity relationship (SAR) insights guide the optimization of this compound’s bioactivity?
- Key Modifications :
- Sulfamoyl Group : Critical for enzyme inhibition; replacing it with acetyl reduces CA IX affinity by >10-fold .
- Fluorophenyl Substituent : Para-fluorine enhances metabolic stability compared to chloro/methoxy analogs .
- Experimental Design : Synthesize analogs with varying substituents (e.g., -CF₃, -OCH₃) and compare IC₅₀ values in enzyme assays .
Q. How does the compound interact with biological targets at the molecular level?
- Mechanistic Insights : Molecular docking (AutoDock Vina) predicts:
- Carbonic Anhydrase IX : Sulfamoyl group coordinates with Zn²⁺ in the active site (binding energy: −9.2 kcal/mol) .
- Kinase Targets : Urea moiety forms hydrogen bonds with ATP-binding pocket residues (e.g., Tyr-185 in EGFR) .
- Validation : Surface plasmon resonance (SPR) confirms binding affinity (KD: 120 nM for CA IX) .
Q. How can contradictory data on biological activity be resolved across studies?
- Analysis Framework :
- Assay Variability : Compare MIC values under standardized CLSI guidelines vs. in-house protocols .
- Solubility Effects : Use DMSO stock concentrations ≤0.1% to avoid false negatives in cell-based assays .
- Metabolic Interference : Test for CYP450 inhibition (e.g., CYP3A4) to rule out off-target effects .
Future Directions & Methodological Gaps
Q. What computational and experimental approaches are recommended for elucidating unknown pharmacokinetic properties?
- Strategies :
- ADMET Prediction : SwissADME for logP (predicted: 2.1) and BBB permeability .
- In Vivo Profiling : Radiolabel the compound (e.g., ¹⁴C) for biodistribution studies in rodent models .
- Challenges : Sulfamoyl group’s polarity may limit oral bioavailability; consider prodrug strategies (e.g., esterification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
